molecular formula C21H20N4O4S B8796739 7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

Cat. No. B8796739
M. Wt: 424.5 g/mol
InChI Key: YGQURMQHUGDYAO-UHFFFAOYSA-N
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Description

7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

4-[2-[2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethyl]morpholine

InChI

InChI=1S/C21H20N4O4S/c26-25(27)16-3-1-15(2-4-16)18-14-24-19-6-5-17(13-20(19)30-21(24)22-18)29-12-9-23-7-10-28-11-8-23/h1-6,13-14H,7-12H2

InChI Key

YGQURMQHUGDYAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol, 4-(2-chloroethyl)-morpholine hydrochloride, potassium carbonate, and tetrabutylammonium iodide were added to N,N-dimethylformamide forming a yellow suspension that was heated at a temperature of >50° C. for over 3 hours. The reaction was cooled and the solids were collected, slurried into water, filtered, slurried into acetone, filtered and washed with acetone to give yellow solids that were dried under vacuum to give 7-(2-morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole.
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Synthesis routes and methods II

Procedure details

This product was prepared according to J. Med. Chem. 2009, 52, 7808-7816 with some modifications. A mixture of 2-amino-1,3-benzothiazol-6-ol (2.0 g, 12.18 mmol) and 2-bromo-4′-nitroacetophenone (2.97 g, 12.18 mmol) in IPA (40 ml) was heated to reflux for 24 h. The reaction mixture was then cooled to 0° C. and the resulting precipitate was filtrated and washed with IPA to afford 2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol (65% c.y.). To a DMF (52 ml) solution of 2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol was added potassium carbonate (2.94 g) and 4-(2-chloroethyl)morpholine hydrochloride (1.97 g). The reaction mixture was heated to 85° C. and stirred at the same temperature for 48 h. Then it was poured into water (100 ml), filtered and washed with water and ethyl ether to give 7-(2-morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole (86% c.y.). A mixture of 7-(2-morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole and ammonium chloride (0.77 g) in ethanol (50 ml) was heated to reflux, and then iron powder (3.0 g) was added. The mixture was refluxed for 5 h and then immediately filtered though Celite and washed with hot ethanol. The filtrate was concentrated, neutralized with saturated NaHCO3 solution and extracted with DCM. The organic solution was dried with Na2CO3 and the solvent was removed under reduced pressure to afford the desired product [4-(7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl]aniline (32% c.y.).
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